Propan-2-yl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Propan-2-yl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline (HHQ) derivative with a 1,4-dihydropyridine (1,4-DHP) core. Its structure includes a 3-fluorophenyl substituent at the 4-position and an isopropyl ester group at the 3-position. The compound’s conformational features, such as the flat-boat conformation of the 1,4-DHP ring and the envelope conformation of the fused cyclohexanone, are critical for its interactions with biological targets .
Properties
IUPAC Name |
propan-2-yl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO3/c1-12(2)27-21(26)18-13(3)24-16-10-22(4,5)11-17(25)20(16)19(18)14-7-6-8-15(23)9-14/h6-9,12,19,24H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKQFRJGQFSXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)F)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the hexahydroquinoline core through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine. The resulting dihydropyridine is then oxidized to form the hexahydroquinoline structure. The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, and the carboxylate ester is formed through esterification with isopropanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Hantzsch synthesis and Friedel-Crafts acylation to improve yield and efficiency. Additionally, the esterification step can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid to ensure complete conversion.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Ester Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) as catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Ester Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
Propan-2-yl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the hexahydroquinoline core may interact with biological membranes or proteins. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor modulation, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,4-DHP-derived hexahydroquinolines. Below is a detailed comparison with structurally related analogs, highlighting substituent effects on physicochemical and biological properties:
Table 1: Structural and Functional Comparison
*Molecular weights estimated based on structural analogs.
Key Observations :
Fluorine, being smaller and more electronegative, balances lipophilicity and membrane permeability . Methoxy/Hydroxy Groups: Ethoxy and hydroxyl groups (e.g., ) improve hydrogen-bonding capacity, critical for enzyme inhibition (e.g., kinase targets).
Ester Group Influence: Propan-2-yl vs.
Conformational Stability: All analogs share the 1,4-DHP flat-boat conformation and cyclohexanone envelope conformation, ensuring structural rigidity for target recognition . However, meta-substituted phenyl groups (e.g., 3-fluorophenyl) introduce torsional strain compared to para-substituted analogs, possibly affecting binding kinetics.
Biological Activity Trends :
- Fluorinated derivatives (e.g., target compound and ) show promise in CNS applications due to fluorine’s ability to cross the blood-brain barrier.
- Chlorinated analogs (e.g., ) exhibit potent anti-inflammatory activity, while brominated compounds (e.g., ) may prioritize anticancer targets due to higher steric demand.
Biological Activity
Propan-2-yl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the family of hexahydroquinoline derivatives. Its unique structure and functional groups contribute to its diverse biological activities. This article explores its biological activity through various studies and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H26FNO3 |
| Molecular Weight | 371.45 g/mol |
| LogP | 4.3483 |
| LogD | 0.0611 |
| Polar Surface Area | 44.354 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorophenyl group enhances its lipophilicity and may influence its binding affinity to target proteins. Studies suggest that derivatives of hexahydroquinoline compounds exhibit significant antibacterial and antiviral properties.
Antiviral Activity
Research indicates that certain oxoquinoline derivatives can act as potent inhibitors of human immunodeficiency virus type I (HIV-1) transcription. For instance, studies have shown that modifications in the oxoquinoline structure can lead to increased efficacy against viral replication . The specific role of the fluorophenyl group in enhancing antiviral activity is an area of ongoing investigation.
Antibacterial Activity
The antibacterial potential of hexahydroquinoline derivatives has been well-documented. These compounds have shown effectiveness against various bacterial strains due to their ability to inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication . The structure-activity relationship (SAR) studies indicate that alterations in substituents on the quinoline core can significantly modulate antibacterial potency.
Case Studies
- Antiviral Efficacy : A study published in Antiviral Research demonstrated that oxoquinoline derivatives, including those similar to this compound, exhibited a dose-dependent inhibition of HIV replication in vitro. The structure was found to be crucial for binding to viral proteins .
- Antibacterial Activity : In another study focusing on the antibacterial properties of hexahydroquinoline derivatives, compounds with similar structural features were tested against Gram-positive and Gram-negative bacteria. Results indicated a strong inhibitory effect on bacterial growth, with minimum inhibitory concentrations (MICs) significantly lower than those for standard antibiotics .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- In vitro Studies : The compound has shown promising results in inhibiting specific cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Structure Activity Relationship (SAR) : Variations in the alkyl chain length and substitution patterns on the aromatic ring significantly affect biological activity. Compounds with longer alkyl chains generally exhibited enhanced activity against target cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
